molecular formula C15H10BrNO B1338988 7-Bromo-4-hydroxy-2-phenylquinoline CAS No. 825620-24-4

7-Bromo-4-hydroxy-2-phenylquinoline

Cat. No. B1338988
M. Wt: 300.15 g/mol
InChI Key: XRLIQZUPQOFEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-hydroxy-2-phenylquinoline is a brominated hydroxyquinoline compound. While the specific compound is not directly studied in the provided papers, related brominated hydroxyquinolines and their derivatives have been investigated for various properties and applications, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of brominated hydroxyquinolines and their derivatives often involves multistep reactions, including bromination, nucleophilic substitution, and coupling reactions. For instance, brominated tetrahydroisoquinolines were semisynthesized using a brominated tyrosine derivative as the starting material . Cyclopalladated bromoquinoline complexes were synthesized and characterized, indicating the potential for complex formation with metals . Additionally, the synthesis of brominated hydroxyquinoline as a photolabile protecting group suggests the versatility of brominated quinolines in synthetic chemistry10.

Molecular Structure Analysis

The molecular structure of brominated hydroxyquinolines has been studied using various spectroscopic methods. Vibrational spectroscopic investigations, including FTIR and FT-Raman, along with ab initio and DFT studies, have been conducted to determine the geometry and vibrational frequencies of these compounds . X-ray diffraction has been used to confirm the structure of brominated hydroxyquinoline derivatives and to study their intermolecular interactions .

Chemical Reactions Analysis

Brominated hydroxyquinolines participate in a variety of chemical reactions. They have been used as reagents in analytical test reactions for nitrite and nitrate anions . The photolysis of brominated hydroxyquinoline has been explored, demonstrating its potential as a photolabile protecting group with sensitivity to multiphoton excitation10. Additionally, brominated hydroxyquinolines have been involved in catalytic activities, such as Suzuki coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated hydroxyquinolines have been extensively studied. Comparative vibrational spectroscopic studies have provided insights into the effects of bromine substituents on the vibrational frequencies of the molecules . The molecular stability and bond strength have been investigated using Natural Bond Orbital analysis, and other molecular properties such as Mulliken population analysis, thermodynamic functions, and polarizabilities have been reported . The photolabile nature of brominated hydroxyquinolines has been highlighted, showing their potential in biological applications10.

Scientific Research Applications

Photochemical Properties and Applications

Resonance Raman Characterization and Photolabile Protection : The resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate (BHQ-OAc) has revealed insights into the photochemical behavior of bromo-hydroxyquinolines in aqueous solutions. BHQ derivatives, including 7-Bromo-4-hydroxy-2-phenylquinoline, are studied for their photolabile protecting group properties, showing potential for use in photochemical applications due to their efficient photolysis and stability under physiological conditions (An et al., 2009). Another study highlights brominated hydroxyquinoline's sensitivity to multiphoton excitation, making it a useful caging group for biological messengers (Fedoryak & Dore, 2002).

Synthetic Organic Chemistry

Synthesis of Quinoline Derivatives : Research on the synthesis of quinoline derivatives, such as the preparation of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, showcases the utility of bromo-hydroxyquinolines in synthesizing PI3K/mTOR inhibitors, highlighting their role as key intermediates in medicinal chemistry (Lei et al., 2015).

Medicinal Chemistry

Antiproliferative Evaluation : A study on the synthesis and antiproliferative evaluation of certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives demonstrates their potential in cancer research. These derivatives exhibit significant antiproliferative activity against solid cancer cells, indicating their relevance in developing new anticancer agents (Yeh‐long Chen et al., 2006).

Corrosion Inhibition

Quinoline Derivatives as Corrosion Inhibitors : Novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, have been analyzed for their corrosion mitigation effects on mild steel in acidic medium. These studies reveal that such compounds can act as effective corrosion inhibitors, highlighting another important application of bromo-hydroxyquinoline derivatives (Singh, Srivastava, & Quraishi, 2016).

Safety And Hazards

  • Flash Point : Not applicable (as it is a solid) .

Future Directions

Researchers should continue investigating the biological activities, potential therapeutic applications, and derivatives of 7-Bromo-4-hydroxy-2-phenylquinoline. Additionally, exploring its interactions with specific targets and optimizing synthetic routes could lead to valuable advancements .

properties

IUPAC Name

7-bromo-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLIQZUPQOFEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462430
Record name 4-Quinolinol, 7-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-hydroxy-2-phenylquinoline

CAS RN

825620-24-4
Record name 4-Quinolinol, 7-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-hydroxy-2-phenylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.